5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride

Description

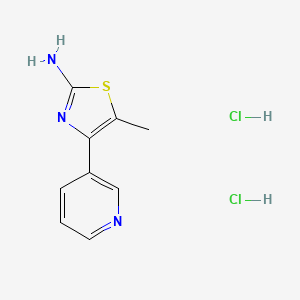

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine dihydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a pyridin-3-yl moiety at position 4, and an amine group at position 2. The dihydrochloride salt form enhances its aqueous solubility, making it more suitable for pharmacological applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS)-targeting effects. The pyridinyl group may contribute to receptor binding via hydrogen bonding or π-π interactions, while the methyl group could improve metabolic stability by reducing oxidative degradation .

Properties

Molecular Formula |

C9H11Cl2N3S |

|---|---|

Molecular Weight |

264.17 g/mol |

IUPAC Name |

5-methyl-4-pyridin-3-yl-1,3-thiazol-2-amine;dihydrochloride |

InChI |

InChI=1S/C9H9N3S.2ClH/c1-6-8(12-9(10)13-6)7-3-2-4-11-5-7;;/h2-5H,1H3,(H2,10,12);2*1H |

InChI Key |

ALXHJMATMOMIBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CN=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride typically involves the reaction of 4-(pyridin-3-yl)-1,3-thiazol-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways.

Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes such as DNA replication, cell cycle progression, and apoptosis, ultimately resulting in the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Key Observations:

MPEP lacks a heterocyclic core but shares a pyridine moiety, which may contribute to CNS activity via mGlu5 receptor modulation .

MPEP’s phenylethynyl group enhances lipophilicity, contrasting with the dihydrochloride salt form of the target compound, which improves water solubility .

Salt Forms and Solubility :

Physicochemical Properties

- Target Compound: As a dihydrochloride salt, it is expected to exhibit high solubility in polar solvents. The methyl group may moderately increase logP compared to non-methylated analogs.

- MPEP : Neutral and lipophilic (logP ~3.5 predicted), requiring organic solvents for in vitro studies .

Biological Activity

5-Methyl-4-(pyridin-3-yl)-1,3-thiazol-2-aminedihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

The compound's molecular formula is , and it features a thiazole ring, which is known for its role in various pharmacological applications. The presence of the pyridine moiety contributes to its interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit potent antitumor properties. For instance, a study highlighted that thiazole compounds, including those with pyridine substitutions, have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence cytotoxicity. Notably, compounds with electron-donating groups at specific positions exhibited enhanced activity.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 9 | 1.61 ± 1.92 | A-431 |

| 10 | 1.98 ± 1.22 | Jurkat |

These results underscore the potential of this compound as an effective anticancer agent .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In a series of experiments, thiazole-based compounds were tested for their ability to prevent seizures in animal models. The findings suggest that certain structural features enhance anticonvulsant efficacy, particularly when combined with pyridine derivatives.

Case Study:

One notable case study demonstrated that a related thiazole compound provided significant protection against seizures induced by pentylenetetrazole (PTZ), indicating the potential for therapeutic use in epilepsy .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Thiazoles can act as inhibitors of key enzymes involved in cancer cell proliferation.

- Modulation of Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation.

- Interaction with Receptors : The pyridine moiety allows for interaction with various receptors, potentially leading to altered neurotransmitter activity in the case of anticonvulsant effects.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that thiazole derivatives generally possess favorable absorption and distribution characteristics. However, detailed studies on the specific pharmacokinetics of this compound are still needed to fully understand its bioavailability and metabolism.

Toxicological assessments indicate that while thiazole compounds can exhibit cytotoxicity at high concentrations, many derivatives maintain a safety profile conducive for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.